11-Deoxy prostaglandin F2beta

Descripción

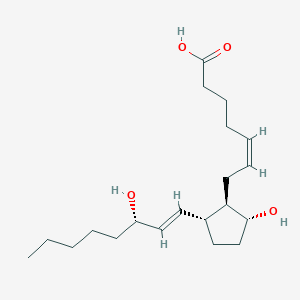

Structure

3D Structure

Propiedades

IUPAC Name |

(Z)-7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFLKMLJQWGIIZ-LVJWDHJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

11-Deoxy prostaglandin F2beta biological activity

11-Deoxy Prostaglandin F2 : Structural Pharmacology and Functional Divergence

Executive Summary

11-Deoxy Prostaglandin F2

While PGF2

Chemical Identity & Structural Pharmacology

The biological activity of prostaglandins is strictly governed by the stereochemistry of the cyclopentane ring substituents. 11-Deoxy PGF2

-

C11 Deoxygenation: The removal of the C11 hydroxyl group generally reduces metabolic susceptibility (as C11-OH is a secondary metabolic site) but also lowers affinity for the FP receptor, where C11-OH hydrogen bonding is essential for high-affinity capture.

-

C9 Epimerization (

-configuration): Natural PGF2

| Feature | PGF2 | 11-Deoxy PGF2 |

| C9 Configuration | ||

| C11 Substituent | Hydroxyl (-OH) | Hydrogen (-H) |

| Primary Receptor | FP (Gq-coupled) | EP2/DP1 (Gs-coupled) / Low Affinity FP |

| Physiological Effect | Constriction (Vascular/Bronchial) | Dilation (Vascular/Bronchial) |

| Metabolic Stability | Low (Rapid 15-PGDH oxidation) | Moderate (Lacks C11 oxidation route) |

Mechanism of Action: Signaling Divergence

The "Alpha-to-Beta" switch at C9 is the primary driver of the functional divergence. While PGF2

Pathway Diagram: Differential Signaling

The following diagram illustrates the bifurcation in signaling pathways triggered by the stereochemical inversion at C9.

Figure 1: Stereochemical control of prostaglandin signaling. The 9

Biological Activity & Data Summary

Vascular and Respiratory Effects

Research indicates that 11-deoxy PGF2

-

Bronchodilation: In guinea pig models, 11-deoxy PGF2

inhibits histamine-induced bronchoconstriction. -

Vasodepression: Intravenous administration leads to a dose-dependent decrease in systemic arterial pressure.

Comparative Potency Data

The following table synthesizes historical SAR data regarding the impact of C9 and C11 modifications.

| Compound | C9 Config | C11 Config | Bronchial Tone | Vascular Tone | Relative Potency (vs PGF2 |

| PGF2 | Constrictor | Constrictor | 100% (Reference) | ||

| 11-Deoxy PGF2 | H | Constrictor | Constrictor | ~10-30% | |

| 11-Deoxy PGF2 | H | Dilator | Dilator | Variable (EP dependent) | |

| PGE2 | Keto (=O) | Dilator | Dilator | High |

Note: The "11-deoxy" modification generally reduces absolute potency compared to hydroxylated parents, requiring higher concentrations to achieve maximal effects.

Experimental Protocols

Preparation and Solubilization

11-Deoxy PGF2

-

Stock Solution: Dissolve the crystalline solid in anhydrous DMSO or Ethanol to a concentration of 10–50 mM . Purge the vial with inert gas (Argon/Nitrogen) to prevent oxidation. Store at -20°C.

-

Working Solution: Dilute the stock at least 1:1000 into the assay buffer (PBS or Tyrode’s solution) immediately prior to use. Ensure the final organic solvent concentration is <0.1% to avoid solvent artifacts.

Functional Assay: Guinea Pig Tracheal Relaxation

This protocol validates the bronchodilator activity of 11-deoxy PGF2

Objective: Measure the relaxation of histamine-contracted tracheal smooth muscle.

Figure 2: Workflow for assessing bronchodilator activity. The molecule is introduced only after a stable contraction plateau is achieved.

Protocol Steps:

-

Isolation: Excise the trachea from a male guinea pig and cut into spiral strips.

-

Mounting: Suspend strips in a tissue bath containing Krebs-Henseleit solution at 37°C, aerated with 95% O₂/5% CO₂. Apply a resting tension of 1.0 g.

-

Pre-contraction: Induce tonic contraction using Histamine (10 µM) or Carbachol (1 µM). Allow tension to stabilize (approx. 10-15 mins).

-

Dosing: Add 11-deoxy PGF2

cumulatively (e.g., 10 nM, 100 nM, 1 µM, 10 µM). -

Calculation: Calculate the percentage of relaxation relative to the maximal histamine-induced contraction.

-

Expected Result: Dose-dependent relaxation (EC50 estimated in the micromolar range).

-

References

-

PubChem. (n.d.).[1] 11-Deoxy prostaglandin F2beta (CID 16061096). National Center for Biotechnology Information. Retrieved from [Link]

-

Greenberg, R., et al. (1976). Structure-activity relationships in a series of 11-deoxy prostaglandins. PubMed.[1][2] Retrieved from [Link]

-

Hall, D. W., et al. (1976). A comparison of the bronchodilator activity of (+/-) 11-deoxy prostaglandin E1 with its 15-methyl analogue. PubMed.[1][2] Retrieved from [Link]

Sources

- 1. 11-Deoxy prostaglandin F2beta | C20H34O4 | CID 16061096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Unveiling a Key Prostaglandin Metabolite

An In-depth Technical Guide to the Mechanism of Action of 11-Deoxy Prostaglandin F2β

Prostaglandins are a class of lipid compounds that exert profound and diverse effects on a wide range of physiological and pathological processes. While much attention has been focused on primary prostaglandins like PGF2α and PGD2, their metabolites are emerging as critical players in cellular signaling. This guide focuses on 11-Deoxy prostaglandin F2β, a member of the F-series prostaglandin family.

For clarity, this guide will discuss the compound and its close, more extensively studied isomer, 9α,11β-prostaglandin F2 (also known as 11β-PGF2α or 11-epi PGF2α). 9α,11β-PGF2 is a primary and bioactive metabolite of prostaglandin D2 (PGD2), formed via the action of an 11-keto reductase enzyme.[1][2][3] The defining structural feature of these molecules is the absence of the hydroxyl group at the C-11 position, a modification that significantly influences their biological activity compared to the canonical PGF2α.[4] Understanding the mechanism of action of 11-Deoxy PGF2β and its relatives is crucial for researchers in pharmacology, cell biology, and drug development, particularly in areas like inflammation, smooth muscle physiology, and oncology.

Part 1: Receptor Interaction and Binding Profile

The biological effects of 11-Deoxy PGF2β are initiated by its interaction with specific cell surface receptors. Prostaglandins mediate their effects through a family of G protein-coupled receptors (GPCRs).[5]

Primary Target: The Prostaglandin F2α Receptor (FP Receptor)

The principal target for 11-Deoxy PGF2β and its isomers is the Prostaglandin F2α receptor, commonly known as the FP receptor.[1][6] Studies have demonstrated that 9α,11β-PGF2 is a full agonist at the FP receptor, exhibiting a potency comparable to that of PGD2 in some tissues.[7] For instance, in the cat iris sphincter, a tissue rich in FP receptors, 11β-PGF2α induces contraction with a half-maximal effective concentration (EC50) of 0.045 µM.[1]

Cross-Reactivity with Other Prostanoid Receptors

While the FP receptor is the primary target, prostaglandins often exhibit a degree of promiscuity, binding to multiple receptor subtypes. 9α,11β-PGF2 has been shown to interact with other prostanoid receptors, although generally with lower potency than at the FP receptor.

| Receptor Subtype | Interaction with 9α,11β-PGF2 | Relative Potency | Reference |

| FP Receptor | Full Agonist | High (Comparable to PGD2) | [7] |

| TP Receptor | Agonist | Moderate (Similar to PGD2) | [7] |

| DP Receptor | Weak Agonist | ~30-60 fold less potent than PGD2 | [7] |

| EP1 Receptor | Low Potency Agonist | ~2000-3000 fold less potent than PGE2 | [7] |

| EP2 Receptor | Low Potency Agonist | ~3500 fold less potent than PGE2 | [7] |

| IP & EP3 Receptors | No significant affinity or action | N/A | [7] |

This binding profile indicates that the physiological effects of 11-Deoxy PGF2β are likely dominated by the activation of FP and, to a lesser extent, TP receptors. The conversion of PGD2 to 9α,11β-PGF2 represents a metabolic switch, decreasing activity at DP receptors while maintaining or enhancing activity at FP and TP receptors.[7]

Part 2: Downstream Signaling Cascades

Upon binding of 11-Deoxy PGF2β to the FP receptor, a conformational change is induced in the receptor, initiating a cascade of intracellular signaling events. The FP receptor is canonically coupled to the Gq alpha subunit of the heterotrimeric G protein complex.[8]

The Canonical Gq/Phospholipase C Pathway

-

Gq Activation: Ligand binding promotes the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the βγ subunits.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C.

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9]

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10]

-

Protein Kinase C (PKC) Activation: The rise in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a host of downstream target proteins, modulating their activity.[10]

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways

Beyond the classical PLC pathway, FP receptor activation also leads to the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK).

-

ERK and CREB Phosphorylation: Studies in MCF-7 breast cancer cells have shown that 11β-PGF2α (at concentrations of 0.1 and 1 µM) induces the phosphorylation of ERK and the cAMP response element-binding protein (CREB).[1] This pathway is critical for regulating gene expression related to cell proliferation and survival.

Caption: Signaling pathway of 11-Deoxy PGF2β via the FP receptor.

Part 3: Cellular and Physiological Consequences

The activation of these signaling pathways translates into tangible cellular and physiological effects, highlighting the compound's biological importance.

-

Smooth Muscle Contraction: 11-Deoxy PGF2β and its isomers are potent contractile agonists. They induce contraction in various smooth muscle tissues, including human bronchial smooth muscle and guinea pig trachea.[1][3] This effect is particularly relevant in asthma, where 9α,11β-PGF2 is a potent bronchoconstrictor, approximately 28-32 times more potent than histamine.[2]

-

Cell Proliferation and Viability: The activation of ERK/CREB pathways contributes to increased cell viability and proliferation. This has been observed in MCF-7 breast cancer cells that express the FP receptor.[1]

-

Role in Reproduction and Parturition: While studied more for PGF2α, the FP receptor is essential for reproductive functions like luteolysis (the degradation of the corpus luteum) and the initiation of childbirth (parturition).[5][6][11] It is plausible that 11-Deoxy PGF2β contributes to these processes.

-

Steroidogenesis Regulation: In human chorion trophoblast cells, PGF2α, acting through the FP receptor, stimulates the activity of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1).[10] This enzyme converts inactive cortisone to active cortisol, suggesting a feed-forward loop that may be important in the onset of labor.[10]

Part 4: Experimental Methodologies for Elucidating the Mechanism of Action

A robust understanding of the mechanism of action requires rigorous experimental validation. The following protocols provide a framework for investigating the interaction of 11-Deoxy PGF2β with its target receptors and the subsequent signaling events.

Experimental Workflow Overview

Caption: A logical workflow for investigating the mechanism of action.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 11-Deoxy PGF2β for the FP receptor and to assess its specificity against other prostanoid receptors.

Principle: This assay measures the ability of a non-labeled ligand (11-Deoxy PGF2β) to compete with a radiolabeled ligand (e.g., [3H]PGF2α) for binding to the receptor.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human FP receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Resuspend the membrane pellet in binding buffer and determine the protein concentration (e.g., via Bradford assay).

-

-

Binding Reaction:

-

In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 20-50 µg protein).

-

Add a constant concentration of radiolabeled ligand (e.g., [3H]PGF2α) at a concentration near its dissociation constant (Kd).

-

Add increasing concentrations of the unlabeled competitor, 11-Deoxy PGF2β (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

For non-specific binding, add a high concentration of an unlabeled standard ligand (e.g., 10 µM PGF2α).

-

Incubate at a set temperature (e.g., 37°C) for an optimal time (e.g., 30 minutes) to reach equilibrium.[12]

-

-

Separation and Counting:

-

Rapidly filter the reaction mixture through a glass fiber filter (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Intracellular Calcium Mobilization Assay

Objective: To measure the functional potency (EC50) of 11-Deoxy PGF2β in activating the Gq pathway.

Principle: This assay uses a fluorescent calcium indicator dye that increases in fluorescence intensity upon binding to free intracellular calcium released from the endoplasmic reticulum following receptor activation.

Methodology:

-

Cell Preparation:

-

Plate HEK293 cells expressing the FP receptor in a black, clear-bottom 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Incubate in the dark at 37°C for 45-60 minutes.

-

Wash the cells gently with the buffer to remove excess dye.

-

-

Compound Addition and Measurement:

-

Use a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

-

Measure the baseline fluorescence for a short period (e.g., 10-20 seconds).

-

Inject varying concentrations of 11-Deoxy PGF2β into the wells.

-

Immediately begin measuring the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium peak.

-

-

Data Analysis:

-

Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each concentration.

-

Plot the response against the log concentration of 11-Deoxy PGF2β.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

-

Protocol 3: Ex Vivo Smooth Muscle Contraction Assay

Objective: To assess the physiological effect of 11-Deoxy PGF2β on smooth muscle tissue.

Principle: This assay measures the isometric contraction of an isolated tissue strip in response to the agonist in a controlled organ bath environment.

Methodology:

-

Tissue Dissection and Mounting:

-

Humanely euthanize an animal (e.g., guinea pig) and dissect the desired tissue (e.g., trachea or bronchial rings).[3]

-

Place the tissue in cold, oxygenated Krebs-Henseleit solution.

-

Prepare tissue strips or rings of a standardized size (e.g., 4 mm).

-

Mount the tissue strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

Connect one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the tissue to equilibrate under a resting tension (e.g., 1 gram) for at least 60 minutes, replacing the buffer every 15 minutes.

-

Test tissue viability by inducing a contraction with a known agent (e.g., potassium chloride or carbachol).

-

-

Cumulative Concentration-Response Curve:

-

Once the tissue has returned to baseline tension, add 11-Deoxy PGF2β to the bath in a cumulative manner, increasing the concentration in half-log increments.

-

Allow the response to each concentration to stabilize before adding the next.

-

Record the force of contraction at each concentration.

-

-

Data Analysis:

-

Express the contraction at each concentration as a percentage of the maximum response achieved with a standard agonist (e.g., PGF2α or KCl).

-

Plot the percentage contraction against the log concentration of 11-Deoxy PGF2β.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

-

Conclusion

11-Deoxy prostaglandin F2β and its isomers are bioactive lipid mediators that exert their effects primarily through the Gq-coupled FP receptor. Their mechanism of action involves the activation of the phospholipase C pathway, leading to intracellular calcium mobilization, PKC activation, and the stimulation of MAPK signaling cascades. These molecular events culminate in significant physiological responses, most notably potent smooth muscle contraction and modulation of cell proliferation. The experimental protocols detailed herein provide a comprehensive framework for researchers to dissect this signaling pathway, contributing to a deeper understanding of prostaglandin biology and the development of novel therapeutics targeting these pathways.

References

-

Wikipedia. (2023, December 1). Prostaglandin F2alpha. Retrieved from [Link]

-

Alfaidy, N., Sun, M., Fraher, L., & Challis, J. R. (2001). Prostaglandin F2alpha potentiates cortisol production by stimulating 11beta-hydroxysteroid dehydrogenase 1: a novel feedback loop that may contribute to human labor. The Journal of Clinical Endocrinology and Metabolism, 86(11), 5439–5446. Retrieved from [Link]

-

Watanabe, K., Iguchi, Y., Iguchi, S., Arai, Y., Hayaishi, O., & Roberts, L. J. (1986). Determination of 9 alpha, 11 beta-prostaglandin F2 by stereospecific antibody in various rat tissues. Advances in Prostaglandin, Thromboxane, and Leukotriene Research, 16, 219-222. Retrieved from [Link]

-

Greenberg, R., & Smorong, K. (1975). Structure-activity relationships in a series of 11-deoxy prostaglandins. Canadian Journal of Physiology and Pharmacology, 53(5), 799-813. Retrieved from [Link]

-

Tang, E. H., & Vanhoutte, P. M. (2010). PG F2α receptor: a promising therapeutic target for cardiovascular disease. Frontiers in Pharmacology, 1, 113. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PTGFR prostaglandin F receptor [Homo sapiens (human)]. Gene. Retrieved from [Link]

-

Orlicky, D. J., & Rone, J. D. (1988). Binding and second messengers of prostaglandins F2 alpha and E1 in primary cultures of rabbit endometrial cells. Prostaglandins, 35(5), 757-770. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 11-Deoxy prostaglandin F2beta. PubChem Compound Database. Retrieved from [Link]

-

Beasley, C. R., Robinson, C., Featherstone, R. L., Varley, J. G., Hardy, C. C., Church, M. K., & Holgate, S. T. (1987). 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways. The Journal of Clinical Investigation, 79(3), 978–983. Retrieved from [Link]

-

Sales, K. J., Battersby, S., Williams, A. R., & Jabbour, H. N. (2004). Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma. The Journal of Clinical Endocrinology and Metabolism, 89(2), 986–993. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, February 19). Growth differentiation factor-11 downregulates steroidogenic acute regulatory protein expression through ALK5-mediated SMAD3 signaling pathway in human granulosa-lutein cells. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, November 26). The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. Retrieved from [Link]

-

Beasley, C. R., Robinson, C., Featherstone, R. L., Varley, J. G., Hardy, C. C., Church, M. K., & Holgate, S. T. (1987). 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways. The Journal of Clinical Investigation, 79(3), 978-983. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Second Messengers. Retrieved from [Link]

-

Giles, H., Bolofo, M. L., Lydford, S. J., & Leff, P. (1993). A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2. British Journal of Pharmacology, 110(4), 1433–1438. Retrieved from [Link]

-

Clinical Gate. (2015, March 1). Second Messengers. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The effect of mental stress on prostaglandin F2 alpha in patients with essential hypertension and in healthy subjects. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 15-deoxy-delta12,14-prostaglandin J2 inhibits Bay 11-7085-induced sustained extracellular signal-regulated kinase phosphorylation and apoptosis in human articular chondrocytes and synovial fibroblasts. Retrieved from [Link]

-

Kuehl, F. A., & Humes, J. L. (1972). Direct Evidence for a Prostaglandin Receptor and Its Application to Prostaglandin Measurements. Proceedings of the National Academy of Sciences of the United States of America, 69(2), 480–484. Retrieved from [Link]

-

ResearchGate. (n.d.). Potencies of 2-versus 3-series PGs in eliciting second messenger.... Retrieved from [Link]

-

Jabbour, H. N., Sales, K. J., Smith, O. P., Battersby, S., & Boddy, S. C. (2003). Prostaglandin (PG) F2α Receptor Expression and Signaling in Human Endometrium: Role of PGF2α in Epithelial Cell Proliferation. The Journal of Clinical Endocrinology & Metabolism, 88(6), 2793–2801. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023, May 9). Ligand-induced activation and G protein coupling of prostaglandin F2α receptor. Retrieved from [Link]

-

Abramovitz, M., Adam, M., Boie, Y., Carrière, M., Denis, D., Godbout, C., ... & Gallant, M. A. (2001). Key structural features of prostaglandin E(2) and prostanoid analogs involved in binding and activation of the human EP(1) prostanoid receptor. Molecular Pharmacology, 59(6), 1446-1452. Retrieved from [Link]

-

ScienceDirect. (n.d.). Computational and experimental approaches to probe GPCR activation and signaling. Retrieved from [Link]

-

MDPI. (n.d.). A Review on Farnesoid X Receptor (FXR) Modulators Focusing on Benzimidazole Scaffold. Retrieved from [Link]

-

JoVE. (2023, March 1). GPCR and arrestin Interactions Analysis to Accelerate Drug Discovery | Protocol Preview. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 11βHSD2 Efficacy in Preventing Transcriptional Activation of the Mineralocorticoid Receptor by Corticosterone. Retrieved from [Link]

-

ResearchGate. (n.d.). G Protein-Coupled Receptor Screening Assays: Methods and Protocols. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 6. Prostaglandin F2alpha - Wikipedia [en.wikipedia.org]

- 7. A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Prostaglandin F2alpha potentiates cortisol production by stimulating 11beta-hydroxysteroid dehydrogenase 1: a novel feedback loop that may contribute to human labor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PTGFR prostaglandin F receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 12. Binding and second messengers of prostaglandins F2 alpha and E1 in primary cultures of rabbit endometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vivo Effects of 11-Deoxy Prostaglandin F2β

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Lesser-Known Prostanoid

Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal regulators of a vast array of physiological and pathological processes. While the biological activities of canonical prostaglandins such as PGE2 and PGF2α are well-documented, the in vivo roles of many of their structural analogs remain enigmatic. This technical guide focuses on 11-Deoxy prostaglandin F2β, chemically designated as (9β,15S)-9,15-Dihydroxyprosta-5,13-dien-1-oic acid, a prostanoid distinguished by the absence of a hydroxyl group at the C-11 position and a β-configuration of the hydroxyl group at the C-9 position.

The subtle yet significant structural variations within the prostaglandin family can lead to dramatically different biological activities. Understanding the in vivo effects of 11-Deoxy prostaglandin F2β is therefore crucial for a comprehensive appreciation of prostanoid signaling and for the potential development of novel therapeutic agents. This guide will synthesize the currently available, albeit limited, scientific knowledge on this specific molecule, drawing from structure-activity relationship studies and contrasting its predicted effects with those of its more extensively studied congeners. We will delve into its anticipated physiological effects, particularly on smooth muscle and the cardiovascular system, and outline the experimental methodologies required to further elucidate its in vivo profile.

I. The Molecular Architecture and Its Functional Implications

The defining structural feature of 11-Deoxy prostaglandin F2β is the stereochemistry at the C-9 position, where the hydroxyl group is in the β-orientation. This seemingly minor alteration, when compared to the α-orientation found in the well-known PGF2α, is predicted to confer distinct biological properties.

A seminal study investigating a series of 11-deoxy prostaglandin derivatives in anesthetized guinea pigs provides the most direct, albeit general, insights into the expected in vivo effects of 11-Deoxy prostaglandin F2β.[1] The study revealed critical structure-activity relationships, highlighting that the stereochemistry at C-9 is a key determinant of the molecule's pharmacological profile. Specifically, the presence of a β-hydroxy group at C-9 was associated with vasodepressor and bronchodilator activities.[1] This stands in stark contrast to the α-hydroxy group, which imparts vasopressor and bronchoconstrictor activity.[1]

Therefore, based on its molecular structure, 11-Deoxy prostaglandin F2β is hypothesized to be a vasodilator and a bronchodilator. This is a critical distinction from PGF2α, which is a potent vasoconstrictor and bronchoconstrictor.

II. Biosynthesis and Metabolism: An Uncharted Territory

The biosynthetic pathway of 11-Deoxy prostaglandin F2β has not been definitively elucidated. Prostaglandins are typically synthesized from arachidonic acid via the cyclooxygenase (COX) pathway, leading to the formation of the unstable endoperoxide intermediate PGH2. The fate of PGH2 is then determined by various terminal synthases.

While the synthesis of PGF2α and its stereoisomer 9α,11β-PGF2 (also known as 11-epi-PGF2α) is well-characterized, the enzymatic machinery responsible for producing the 9β-hydroxy configuration of 11-deoxy PGF2 remains to be identified. The formation of 9α,11β-PGF2 occurs through the reduction of PGD2 by 11-ketoreductase enzymes.[2][3][4] It is plausible that a distinct reductase or isomerase is involved in the synthesis of 11-Deoxy prostaglandin F2β, or that it arises as a minor product of a known enzymatic reaction under specific physiological conditions.

Further research, likely involving in vitro enzymatic assays with purified enzymes and cell-based studies, is necessary to uncover the biosynthetic origins of 11-Deoxy prostaglandin F2β.

III. Predicted In Vivo Effects and Physiological Significance

Based on the foundational structure-activity relationship studies, we can extrapolate the likely in vivo effects of 11-Deoxy prostaglandin F2β.

A. Cardiovascular System: A Vasodilatory Profile

The β-hydroxy group at the C-9 position strongly suggests a vasodepressor role for 11-Deoxy prostaglandin F2β.[1] This would manifest as a reduction in blood pressure upon systemic administration. This predicted effect is in direct opposition to the hypertensive effects of PGF2α and 9α,11β-PGF2, both of which are known to be potent vasoconstrictors.[2]

The vasodilatory action of 11-Deoxy prostaglandin F2β could have significant implications for the regulation of vascular tone and blood flow. Further investigation into its effects on different vascular beds and its potential role in cardiovascular homeostasis is warranted.

B. Respiratory System: A Bronchodilatory Action

The same structure-activity relationship study points towards a bronchodilator effect for prostaglandins with a 9β-hydroxy configuration.[1] This suggests that 11-Deoxy prostaglandin F2β may play a role in maintaining airway patency. This is a notable contrast to PGD2 and its metabolite 9α,11β-PGF2, which are potent bronchoconstrictors and are implicated in the pathophysiology of asthma.[3] The potential for 11-Deoxy prostaglandin F2β to counteract bronchoconstriction makes it an intriguing molecule for respiratory research.

C. Smooth Muscle Modulation

Prostaglandins are well-known modulators of smooth muscle contractility in various organs. The general findings from the study on 11-deoxy prostaglandins suggest an influence on both intestinal and uterine smooth muscle.[1] However, the specific nature of this influence (contractile or relaxant) for the F2β isoform was not detailed. Given its predicted vasodilatory and bronchodilatory effects, which involve smooth muscle relaxation, it is plausible that 11-Deoxy prostaglandin F2β may also induce relaxation in other smooth muscle tissues. This requires direct experimental verification.

IV. Mechanism of Action: The Receptor Question

The cellular effects of prostaglandins are mediated by their interaction with specific G-protein coupled receptors. The receptor binding profile of 11-Deoxy prostaglandin F2β is currently unknown. It is possible that it interacts with one of the known prostanoid receptors (DP, EP, FP, IP, or TP) with a unique affinity and efficacy profile.

For instance, the structurally related 9α,11β-PGF2 has been shown to be a potent agonist at the FP and TP receptors, while being significantly less potent at DP receptors compared to its precursor, PGD2.

Determining the receptor binding affinity and functional activity of 11-Deoxy prostaglandin F2β is a critical next step in understanding its mechanism of action. This will involve competitive radioligand binding assays and functional assays measuring downstream signaling events (e.g., intracellular calcium mobilization, cAMP accumulation) in cells expressing specific prostanoid receptors.

V. Methodologies for In Vivo Investigation: A Roadmap for Future Research

To rigorously characterize the in vivo effects of 11-Deoxy prostaglandin F2β, a multi-faceted experimental approach is required. The following outlines key methodologies and experimental workflows.

A. Animal Models and In Vivo Administration

-

Rationale: The choice of animal model is critical and will depend on the specific physiological system being investigated. Rodent models (rats, mice, guinea pigs) are commonly used for initial pharmacological and physiological screening due to their well-characterized biology and the availability of research tools.[1]

-

Experimental Protocol: In Vivo Hemodynamic and Respiratory Monitoring in Anesthetized Rodents

-

Animal Preparation: Anesthetize the animal (e.g., with a suitable anesthetic cocktail) and maintain body temperature.

-

Surgical Instrumentation:

-

Cannulate the trachea for artificial respiration and measurement of bronchial resistance.

-

Insert a catheter into a carotid artery for continuous blood pressure monitoring.

-

Place a catheter in a jugular vein for intravenous administration of 11-Deoxy prostaglandin F2β.

-

-

Data Acquisition: Record baseline hemodynamic and respiratory parameters.

-

Drug Administration: Administer increasing doses of 11-Deoxy prostaglandin F2β intravenously and record the changes in blood pressure and bronchial resistance.

-

Data Analysis: Analyze the dose-response relationship to determine the potency and efficacy of 11-Deoxy prostaglandin F2β as a vasodepressor and bronchodilator.

-

Caption: In vivo experimental workflow for assessing cardiovascular and respiratory effects.

B. Measurement in Biological Samples

-

Rationale: To understand the endogenous relevance of 11-Deoxy prostaglandin F2β, sensitive and specific analytical methods are required for its detection and quantification in biological matrices such as plasma, urine, and tissue homogenates.

-

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Principle: LC-MS/MS offers high sensitivity and specificity for the quantification of small molecules in complex biological samples.

-

Protocol Outline:

-

Sample Preparation: Solid-phase extraction to isolate prostanoids from the biological matrix.

-

Chromatographic Separation: Reverse-phase liquid chromatography to separate 11-Deoxy prostaglandin F2β from other isomers and metabolites.

-

Mass Spectrometric Detection: Tandem mass spectrometry using multiple reaction monitoring (MRM) for specific and sensitive quantification. A stable isotope-labeled internal standard is crucial for accurate quantification.

-

-

VI. Concluding Remarks and Future Directions

The current body of scientific literature provides intriguing, yet incomplete, insights into the in vivo effects of 11-Deoxy prostaglandin F2β. The available structure-activity data strongly suggest a profile characterized by vasodilation and bronchodilation, setting it apart from other well-known PGF2 analogs.

The dearth of specific research on this molecule presents a significant opportunity for discovery. Future research should focus on:

-

Elucidating the Biosynthetic Pathway: Identifying the enzymes responsible for the formation of 11-Deoxy prostaglandin F2β.

-

Defining the Receptor Interaction Profile: Characterizing its binding and activation of prostanoid receptors.

-

Comprehensive In Vivo Profiling: Conducting detailed studies on its effects on various physiological systems, including the cardiovascular, respiratory, reproductive, and gastrointestinal systems.

-

Investigating Pathophysiological Roles: Exploring its potential involvement in diseases where prostanoid signaling is dysregulated.

A thorough understanding of the in vivo effects of 11-Deoxy prostaglandin F2β will not only fill a knowledge gap in the complex world of eicosanoid biology but may also pave the way for the development of novel therapeutic strategies targeting specific prostanoid pathways.

VII. References

-

Roberts, L. J., 2nd, Sweetman, B. J., & Oates, J. A. (1981). Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid. The Journal of biological chemistry, 256(16), 8384–8393. [Link]

-

Jones, R. L., & Marr, C. G. (1977). Structure-activity relationships in a series of 11-deoxy prostaglandins. British journal of pharmacology, 61(4), 691–695. [Link]

-

Beasley, C. R., Robinson, C., Featherstone, R. L., Varley, J. G., & Holgate, S. T. (1987). 9 alpha,11 beta-prostaglandin F2, a novel metabolite of prostaglandin D2 is a potent contractile agonist of human and guinea pig airways. The Journal of clinical investigation, 79(3), 978–983. [Link]

-

PubChem. (n.d.). 11-Deoxy prostaglandin F2beta. National Center for Biotechnology Information. Retrieved from [Link]

-

Watanabe, K., Iguchi, Y., Iguchi, S., Arai, Y., Hayaishi, O., & Roberts, L. J., 2nd (1986). Stereospecific conversion of prostaglandin D2 to (5Z,13E)-(15S)-9 alpha-11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2) and of prostaglandin H2 to prostaglandin F2 alpha by bovine lung prostaglandin F synthase. Proceedings of the National Academy of Sciences of the United States of America, 83(6), 1583–1587. [Link]

Sources

- 1. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transformation of prostaglandin D2 to 9 alpha, 11 beta-(15S)-trihydroxyprosta-(5Z,13E)-dien-1-oic acid (9 alpha, 11 beta-prostaglandin F2): a unique biologically active prostaglandin produced enzymatically in vivo in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (5Z,13E)-(15S)-9 alpha,11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2): formation and metabolism by human lung and contractile effects on human bronchial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stereospecific conversion of prostaglandin D2 to (5Z,13E)-(15S)-9 alpha-11 beta,15-trihydroxyprosta-5,13-dien-1-oic acid (9 alpha,11 beta-prostaglandin F2) and of prostaglandin H2 to prostaglandin F2 alpha by bovine lung prostaglandin F synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

11-Deoxy prostaglandin F2beta and its effects on blood pressure

An In-Depth Technical Guide to 11-Deoxy Prostaglandin F2β and its Putative Effects on Blood Pressure

Abstract

This technical guide provides a comprehensive overview of 11-Deoxy prostaglandin F2β (11-Deoxy PGF2β), a lesser-studied analog of the well-characterized Prostaglandin F2α (PGF2α). While direct research on the physiological effects of 11-Deoxy PGF2β is limited, this document synthesizes existing knowledge on related prostaglandins to extrapolate its potential roles, particularly concerning blood pressure regulation. We delve into the structural and biosynthetic context of 11-Deoxy PGF2β, explore its likely mechanistic actions on vascular tone, and propose experimental frameworks for its further investigation. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced roles of prostaglandins in cardiovascular homeostasis and disease.

Introduction: The Prostaglandin Landscape and the Enigma of 11-Deoxy PGF2β

Prostaglandins are a class of lipid compounds derived from arachidonic acid that exert a wide array of physiological effects, including the regulation of inflammation, blood flow, and the formation of blood clots.[1] Among these, Prostaglandin F2α (PGF2α) is a potent vasoconstrictor known to elevate blood pressure through its interaction with the F prostanoid (FP) receptor.[1][2][3] The removal of the hydroxyl group at the C-11 position, yielding 11-Deoxy prostaglandin F2β, presents an intriguing structural modification that is predicted to alter its biological activity.

Studies on a series of 11-deoxy prostaglandins have shown that 11-deoxygenation generally lowers the biological activity compared to their natural counterparts.[4] However, subtle steric differences in prostaglandin structures can lead to diametrically opposed biological activities, such as switching from a vasodepressor to a vasopressor.[4] This guide will explore the potential implications of the 11-deoxy modification on the interaction of PGF2β with its receptors and its subsequent effects on vascular smooth muscle tone and systemic blood pressure.

Structural and Biosynthetic Considerations

Chemical Structure of 11-Deoxy Prostaglandin F2β

11-Deoxy prostaglandin F2β is a structural analog of PGF2β, which itself is a metabolite of arachidonic acid produced via the cyclooxygenase (COX) pathway.[5] The key structural feature of 11-Deoxy PGF2β is the absence of a hydroxyl group at the 11th carbon position of the cyclopentane ring.[6]

Biosynthesis of Prostaglandins

The biosynthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A2.[1] Arachidonic acid is then metabolized by prostaglandin H (PGH) synthases, which have both cyclooxygenase (COX) and peroxidase activities, to form the unstable intermediate PGH2.[1] PGH2 is then converted to various prostaglandins, including PGF2α, by specific synthases.[7] The biosynthesis of 11-Deoxy PGF2β is not well-characterized but is presumed to occur through alternative or modified enzymatic pathways from PGH2 or other prostaglandin precursors.

Putative Mechanisms of Action on Blood Pressure

The effects of prostaglandins on blood pressure are complex, with different prostaglandins exerting either vasopressor or vasodepressor effects depending on the receptor subtype they activate.[8]

Interaction with Prostanoid Receptors

PGF2α is known to be a potent vasoconstrictor, and this action is primarily mediated by the FP receptor, which upon activation, leads to an increase in intracellular calcium concentration.[1] The removal of the 11-hydroxyl group in 11-Deoxy PGF2β may alter its binding affinity and efficacy at the FP receptor. It is also possible that 11-Deoxy PGF2β interacts with other prostanoid receptors, such as the thromboxane (TP) or E prostanoid (EP) receptors, which are also involved in regulating vascular tone.[9] For instance, PGF2α has been shown to evoke vasoconstrictor activities through both TP and EP3 receptors, independent of the FP receptor.[9]

Downstream Signaling in Vascular Smooth Muscle Cells

The activation of prostanoid receptors on vascular smooth muscle cells (VSMCs) initiates a cascade of intracellular signaling events that ultimately determine the contractile state of the cell.

3.2.1. Calcium Mobilization

Activation of the FP receptor by PGF2α leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium, which in turn activates calmodulin and myosin light chain kinase (MLCK), leading to VSMC contraction.[10]

3.2.2. RhoA/Rho-Kinase Pathway

The RhoA/Rho-kinase pathway is another important signaling cascade in VSMC contraction. Rho-kinase inhibits myosin light chain phosphatase (MLCP), thereby increasing the phosphorylation of the myosin light chain and enhancing the contractile response.

3.2.3. Reactive Oxygen Species (ROS) Production

PGF2α has been shown to increase the production of reactive oxygen species (ROS) in VSMCs, which can contribute to VSMC hypertrophy.[11][12] This process involves the activation of signaling molecules such as Akt, mTOR, and p70S6k.[11][12]

The following diagram illustrates the potential signaling pathways of 11-Deoxy PGF2β in vascular smooth muscle cells, extrapolated from the known pathways of PGF2α.

Caption: Experimental workflow for investigating 11-Deoxy PGF2β.

Summary of Prostaglandin Effects on Blood Pressure

The following table summarizes the known effects of various prostaglandins on blood pressure to provide a comparative context for the potential actions of 11-Deoxy PGF2β.

| Prostaglandin | Primary Receptor(s) | Effect on Blood Pressure | Primary Mechanism |

| PGF2α | FP | Increases | Vasoconstriction, stimulates renin-angiotensin system [2][3] |

| PGE2 | EP1, EP3 / EP2, EP4 | Increases / Decreases | Vasoconstriction / Vasodilation [8][13] |

| PGI2 (Prostacyclin) | IP | Decreases | Vasodilation, inhibits platelet aggregation |

| PGD2 | DP1, DP2 | Variable | Vasodilation (DP1), complex effects (DP2) |

| Thromboxane A2 | TP | Increases | Potent vasoconstrictor, promotes platelet aggregation |

Conclusion and Future Directions

11-Deoxy prostaglandin F2β represents an understudied molecule with the potential to exert significant effects on cardiovascular physiology. Based on the structure-activity relationships of related prostaglandins, it is plausible that 11-Deoxy PGF2β may act as a modulator of vascular tone, although its precise effects—whether pressor or depressor—remain to be elucidated. The reduced biological activity observed with 11-deoxygenation of other prostaglandins suggests that it may be a less potent vasoconstrictor than PGF2α, or it could potentially exhibit vasodepressor properties through interactions with different prostanoid receptors. [4] Future research should focus on the systematic characterization of 11-Deoxy PGF2β's pharmacological profile. This includes comprehensive receptor binding assays to determine its affinity for the full panel of prostanoid receptors, followed by functional assays to assess its agonist or antagonist activity. In vivo studies in various animal models of hypertension are crucial to understand its integrated physiological effects on blood pressure and its potential as a therapeutic target for cardiovascular diseases.

References

-

Structure-activity relationships in a series of 11-deoxy prostaglandins. PubMed. [Link]

-

Structure-activity relationships in a series of 11-deoxy prostaglandins. PubMed. [Link]

-

Biosynthesis of Prostaglandins. Chemistry LibreTexts. [Link]

-

Prostaglandin F2alpha stimulates 11Beta-hydroxysteroid dehydrogenase 1 enzyme bioactivity and protein expression in bovine endometrial stromal cells. PubMed. [Link]

-

9 alpha,11 Beta-Prostaglandin F2 in Pregnancies at High Risk for Hypertensive Disorders of Pregnancy, and the Effect of Acetylsalicylic Acid. PubMed. [Link]

-

Prostaglandin F2α elevates blood pressure and promotes atherosclerosis. PMC - NIH. [Link]

-

The 11beta-hydroxysteroid dehydrogenases: functions and physiological effects. PubMed. [Link]

-

Blood Pressure Elevation Associated with Topical Prostaglandin F2α Analogs: An Analysis of the Different Spontaneous Adverse Event Report Databases. PubMed. [Link]

-

Prostaglandin F 2α evokes vasoconstrictor and vasodepressor activities that are both independent of the F prostanoid receptor. PubMed. [Link]

-

Determination of 9 alpha, 11 beta-prostaglandin F2 by stereospecific antibody in various rat tissues. PubMed. [Link]

-

Prostaglandin E2 modulation of blood pressure homeostasis: studies in rodent models. PMC - PubMed Central. [Link]

-

11-Deoxy prostaglandin F2beta | C20H34O4. PubChem - NIH. [Link]

-

Prostaglandin F2alpha potentiates cortisol production by stimulating 11beta-hydroxysteroid dehydrogenase 1: a novel feedback loop that may contribute to human labor. PubMed. [Link]

-

24-Hour ambulatory blood pressure associates inversely with prostaglandin F2α, interleukin-6 and F2-isoprostane formation in a Swedish population of older men. PMC - NIH. [Link]

-

Prostaglandin F2alpha elevates blood pressure and promotes atherosclerosis. PubMed. [Link]

-

Antihypertensive effects of selective prostaglandin E2 receptor subtype 1 targeting. PMC. [Link]

-

PGF2α-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN. NIH. [Link]

-

Endothelium-mediated control of vascular tone: COX-1 and COX-2 products. PMC. [Link]

-

Animal Models of Hypertension: A Scientific Statement From the American Heart Association. AHA Journals. [Link]

-

PGF2alpha-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN. PubMed. [Link]

-

PGE(2) stimulates vascular smooth muscle cell proliferation via the EP2 receptor. PubMed. [Link]

-

Prostaglandin F 2α elevates blood pressure and promotes atherosclerosis. PNAS. [Link]

-

Modulation of sympathetic vascular tone by prostaglandins in corticosterone-induced hypertension in rats. PubMed. [Link]

-

A comparative study of the prostanoid receptor profile of 9 alpha 11 beta-prostaglandin F2 and prostaglandin D2. PubMed. [Link]

-

Prostaglandin E2 modulation of blood pressure homeostasis: studies in rodent models. PubMed. [Link]

-

Effects of prostaglandin F2 alpha on vasoconstrictor responses in the mesenteric vascular bed. PubMed. [Link]

-

Retrosynthetic analysis of PGF2α according to Corey′s synthesis, with the use of an organocatalytic Baeyer‐Villiger oxidation as the key step. ResearchGate. [Link]

-

Molecular mechanisms underlying PGF2alpha-induced hypertrophy of vascular smooth muscle cells. PubMed. [Link]

-

Signaling Pathways Regulating Vascular Smooth Muscle Cell Differentiation. IntechOpen. [Link]

-

Structure Database (LMSD). LIPID MAPS. [Link]

Sources

- 1. Endothelium-mediated control of vascular tone: COX-1 and COX-2 products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin F2α elevates blood pressure and promotes atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin F2alpha elevates blood pressure and promotes atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships in a series of 11-deoxy prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 11-Deoxyprostaglandin F2β | Health System Action Network Lab [health.gentaur.com]

- 6. 11-Deoxy prostaglandin F2beta | C20H34O4 | CID 16061096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Prostaglandin E2 modulation of blood pressure homeostasis: studies in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin F2α evokes vasoconstrictor and vasodepressor activities that are both independent of the F prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PGF2α-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN - PMC [pmc.ncbi.nlm.nih.gov]

- 12. PGF2alpha-associated vascular smooth muscle hypertrophy is ROS dependent and involves the activation of mTOR, p70S6k, and PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin E2 modulation of blood pressure homeostasis: studies in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Uterine Contractility Profile of 11-Deoxy Prostaglandin F2

The following technical guide details the pharmacological investigation into the uterine contractility effects of 11-Deoxy Prostaglandin F2

This guide is structured to address the precise structure-activity relationships (SAR) that govern prostanoid-induced myometrial contraction. Given the specific stereochemical and structural modifications of this molecule compared to the endogenous ligand (PGF

Executive Summary & Pharmacological Context

11-Deoxy Prostaglandin F2

-

Deoxygenation at C11: Lack of the hydroxyl group (-OH) at the 11-position.

-

Epimerization at C9: The hydroxyl group at carbon 9 is in the

-configuration (trans to the side chain), as opposed to the

Core Thesis: In the context of uterine contractility, 11-deoxy PGF

Mechanistic Foundation: The FP Receptor Pathway

To understand the contractility profile of 11-deoxy PGF

The Signaling Cascade

Activation of the FP receptor in myometrial smooth muscle couples to the G

Visualization of the Pathway

The following diagram illustrates the canonical pathway and the specific failure point for 11-deoxy PGF

Figure 1: Canonical FP receptor signaling pathway in uterine smooth muscle. The red dashed line indicates the inability of 11-deoxy PGF2

Structure-Activity Relationship (SAR) Analysis

The uterine efficacy of PGF analogs is strictly governed by the "Three-Point Attachment" model within the FP receptor transmembrane domain.

Structural Determinants of Potency

The following table contrasts the structural features of the endogenous ligand against the 11-deoxy

| Feature | PGF | 11-Deoxy PGF | Impact on Contractility |

| C1 Carboxyl | Present (Ionized) | Present (Ionized) | Neutral: Both bind Arg residue in TM VII. |

| C9 Hydroxyl | Critical Loss: The | ||

| C11 Hydroxyl | Present ( | Absent (Deoxy) | Moderate Loss: Removal disrupts water-mediated bridging in the binding pocket. |

| C15 Hydroxyl | Present ( | Present ( | Neutral: Retained for metabolic stability and binding. |

| Net Effect | Full Contraction ( | Negligible/Weak Contraction | "Double Hit" : The combination of C9 inversion and C11 deletion renders the molecule nearly inert at physiological concentrations. |

Predicted Pharmacodynamics

Based on FP receptor crystal structure analysis (e.g., structures of human PGF2

Experimental Protocols for Validation

To empirically verify the contractility effects of 11-deoxy PGF

Protocol A: Ex Vivo Isometric Tension Recording (Organ Bath)

This is the gold standard for measuring functional smooth muscle contractility.

Reagents:

-

Krebs-Henseleit Buffer (carbogenated: 95% O

, 5% CO -

Indomethacin (10

M) – Critical to prevent endogenous PG production from confounding results. -

11-Deoxy PGF

(dissolved in DMSO). -

PGF

(Positive Control).

Workflow:

-

Tissue Preparation: Isolate myometrial strips (2x10 mm) from late-pregnant (non-laboring) murine or human biopsy samples.

-

Equilibration: Mount strips in 10 mL organ baths at 37°C under 1g resting tension. Equilibrate for 60 mins, washing every 15 mins.

-

Priming: Challenge tissue with 60 mM KCl to establish viability and maximum contractile capacity (

). Wash until baseline is restored. -

Dose-Response Construction:

-

Add 11-deoxy PGF

cumulatively ( -

Measure Integral Force (AUC) and Amplitude.

-

Note: Expect minimal response.

-

-

Validation Step: At the end of the 11-deoxy PGF

curve, add 1-

If tissue contracts: The lack of response to 11-deoxy PGF

is due to low potency (True Negative). -

If tissue fails to contract: The tissue is compromised (False Negative).

-

Protocol B: In Vitro Calcium Mobilization (FLIPR Assay)

High-throughput validation of receptor activation upstream of contraction.

Workflow:

-

Cell Line: HEK-293 cells stably transfected with human FP receptor.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins.

-

Injection: Inject 11-deoxy PGF

(test) vs. PGF -

Readout: Measure fluorescence intensity (

) using a fluorometric imaging plate reader. -

Analysis: A lack of calcium spike confirms the inability of 11-deoxy PGF

to trigger the Gq-PLC-IP3 pathway.

References

-

Woodward, D. F., et al. (2011). "The International Union of Basic and Clinical Pharmacology (IUPHAR) Classification of Prostanoid Receptors." Pharmacological Reviews.

-

Abramovitz, M., et al. (1994). "Cloning and expression of a cDNA for the human prostanoid FP receptor." Journal of Biological Chemistry.

- Coleman, R. A., et al. (1994). "Prostanoid Receptors: Structure, Properties, and Function." Comprehensive Medicinal Chemistry.

-

PubChem Compound Summary. (2024). "11-Deoxy prostaglandin F2beta."[1][2][3] National Library of Medicine.

-

Li, J., et al. (2023). "Structures of human prostaglandin F2α receptor reveal the mechanism of ligand and G protein selectivity." Nature Communications.

Sources

Methodological & Application

Application Notes and Protocols for Investigating the Function of 11-Deoxy Prostaglandin F2β in Animal Models

Introduction: Unveiling the Role of a Novel Isoprostane

11-Deoxy prostaglandin F2β (11-Deoxy PGF2β) is a member of the F2-isoprostane family, a series of prostaglandin-like compounds produced non-enzymatically through the free radical-catalyzed peroxidation of arachidonic acid. Unlike their enzymatically produced prostaglandin counterparts, isoprostanes are considered reliable biomarkers of oxidative stress in vivo. While the roles of many prostaglandins and some isoprostanes are well-characterized, the specific biological functions of 11-Deoxy PGF2β remain largely unexplored.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the function of 11-Deoxy PGF2β using animal models. We will delve into the rationale behind selecting appropriate animal models, provide detailed protocols for inducing relevant physiological states, outline state-of-the-art analytical techniques for quantification, and propose strategies for elucidating the signaling pathways of this enigmatic molecule.

The Scientific Imperative: Why Study 11-Deoxy Prostaglandin F2β?

The study of 11-Deoxy PGF2β is predicated on the well-established link between oxidative stress and a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. As a stable product of lipid peroxidation, 11-Deoxy PGF2β may not only serve as a sensitive biomarker for these conditions but could also be an active mediator in their pathogenesis. Early studies on related 11-deoxy prostaglandins have shown that the absence of the hydroxyl group at the 11th position can significantly alter their biological activity, leading to effects such as vasoconstriction and bronchoconstriction[1]. Understanding the specific functions of 11-Deoxy PGF2β could therefore open new avenues for therapeutic intervention.

Strategic Selection of Animal Models

As no specific knockout or transgenic animal models for 11-Deoxy PGF2β currently exist, a logical starting point is to utilize established animal models of diseases where oxidative stress is a key etiological factor. The choice of model should be guided by the specific hypothesis being tested. Below, we outline several well-validated rodent models.

Models of Systemic Oxidative Stress

These models are suitable for investigating the systemic production of 11-Deoxy PGF2β and its impact on multiple organ systems.

-

Doxorubicin-Induced Cardiotoxicity and Systemic Oxidative Stress: Doxorubicin, a widely used chemotherapeutic agent, is known to induce significant oxidative stress, leading to cardiotoxicity. This model is relevant for studying the role of 11-Deoxy PGF2β in drug-induced organ damage.

-

Tert-Butyl Hydroperoxide (TBHP)-Induced Acute Oxidative Stress: TBHP is a potent inducer of oxidative stress and can be used to study the acute phase response to oxidative damage.

Models of Disease-Specific Oxidative Stress

These models allow for the investigation of 11-Deoxy PGF2β in the context of specific pathologies.

-

db/db Mouse Model of Type 2 Diabetes: This genetic model of type 2 diabetes and obesity is characterized by chronic hyperglycemia and elevated levels of inflammatory mediators, including prostaglandins[1][2][3]. It provides an excellent platform to study the role of 11-Deoxy PGF2β in metabolic disease and its cardiovascular complications.

-

Light-Induced Retinal Degeneration in Mice: This model is used to study oxidative damage in the retina, a tissue particularly susceptible to photo-oxidative stress. It is ideal for investigating the role of 11-Deoxy PGF2β in neurodegenerative processes.

-

Stress-Induced Models (Restraint or Sleep Deprivation): Psychological and physiological stress are known to induce oxidative stress[4][5]. These models can be used to explore the involvement of 11-Deoxy PGF2β in the stress response and its physiological consequences.

Experimental Protocols

The following protocols are designed to be self-validating, with clear endpoints and controls.

Protocol 1: Induction of Systemic Oxidative Stress in Mice

Objective: To induce a state of systemic oxidative stress to facilitate the measurement of 11-Deoxy PGF2β and assess its correlation with tissue damage.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Doxorubicin hydrochloride (dissolved in sterile saline)

-

Tert-Butyl Hydroperoxide (TBHP) (dissolved in sterile saline)

-

Sterile saline (vehicle control)

-

Anesthesia (e.g., isoflurane)

-

Blood collection tubes (with EDTA)

-

Tissue collection tools

Procedure:

-

Animal Acclimatization: Acclimatize mice to the animal facility for at least one week before the experiment.

-

Grouping: Randomly assign mice to the following groups (n=8-10 per group):

-

Group 1: Vehicle control (saline)

-

Group 2: Doxorubicin (15 mg/kg, single intraperitoneal injection)

-

Group 3: TBHP (10 mg/kg, single intraperitoneal injection)

-

-

Administration: Administer the respective treatments via intraperitoneal injection.

-

Sample Collection:

-

At 24 hours post-injection for the TBHP group and 72 hours for the doxorubicin group, anesthetize the mice.

-

Collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.

-

Perfuse the animals with cold PBS to remove remaining blood.

-

Harvest tissues of interest (e.g., heart, liver, kidney, brain), snap-freeze in liquid nitrogen, and store at -80°C until analysis.

-

-

Validation of Oxidative Stress: Before proceeding with 11-Deoxy PGF2β analysis, it is crucial to confirm the induction of oxidative stress. This can be done by measuring established biomarkers such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) in tissue homogenates using commercially available kits.

Protocol 2: Quantification of 11-Deoxy PGF2β by LC-MS/MS

Objective: To accurately quantify the levels of 11-Deoxy PGF2β and a panel of other isoprostanes in plasma and tissue samples. This protocol is adapted from established methods for isoprostane analysis[6][7][8].

Materials:

-

Internal Standard: 8-iso-PGF2α-d4 (or a deuterated standard for 11-Deoxy PGF2β if available)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Solvents: Methanol, Acetonitrile, Water (LC-MS grade), Formic acid

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Plasma: To 100 µL of plasma, add the internal standard. Precipitate proteins with 3 volumes of cold methanol. Centrifuge and collect the supernatant.

-

Tissue: Homogenize ~50 mg of tissue in 1 mL of cold PBS. Add the internal standard. Perform a liquid-liquid extraction with ethyl acetate.

-

-

Solid Phase Extraction (SPE):

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Load the sample extract.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the isoprostanes with methanol or a mixture of methanol and ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

Inject the sample onto a C18 reverse-phase column.

-

Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

The mass spectrometer should be operated in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) for the specific transitions of 11-Deoxy PGF2β and other isoprostanes of interest. The precursor and product ions for 11-Deoxy PGF2β can be determined from its chemical structure and fragmentation pattern[2].

-

Data Presentation:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 11-Deoxy PGF2β | [To be determined] | [To be determined] | [To be determined] |

| 8-iso-PGF2α | 353.2 | 193.1 | [To be determined] |

| 11β-PGF2α | 353.2 | 193.1 | [To be determined] |

| 8-iso-PGF2α-d4 (IS) | 357.2 | 197.1 | [To be determined] |

Investigating the Signaling Pathway of 11-Deoxy PGF2β

The signaling pathway of 11-Deoxy PGF2β is currently unknown. A logical approach is to screen its activity on known prostaglandin receptors, given its structural similarity.

Proposed Experimental Workflow:

Caption: Workflow for identifying the receptor and downstream signaling of 11-Deoxy PGF2β.

Pharmacological Modulation in Animal Models

Once a candidate receptor is identified, pharmacological tools can be used in vivo to probe the function of 11-Deoxy PGF2β. For example, if 11-Deoxy PGF2β is found to act via the FP receptor, a selective FP receptor antagonist could be administered to an animal model of oxidative stress to see if it mitigates the pathological phenotype. This approach has been successfully used to study the roles of other prostaglandins in disease models[1][2][3][9].

Illustrative Signaling Pathway (Hypothetical)

The following diagram illustrates a hypothetical signaling pathway for 11-Deoxy PGF2β, assuming it acts through the FP receptor, which is known to be involved in vascular remodeling[10].

Caption: Hypothetical signaling pathway for 11-Deoxy PGF2β via the FP receptor.

Conclusion and Future Directions

The study of 11-Deoxy PGF2β is a nascent field with the potential to yield significant insights into the pathophysiology of diseases associated with oxidative stress. The strategic use of animal models, coupled with advanced analytical and pharmacological techniques, will be instrumental in deciphering the biological role of this novel isoprostane. Future research should focus on the development of specific antibodies and genetic models for 11-Deoxy PGF2β to further dissect its function with greater precision. The protocols and strategies outlined in this guide provide a robust starting point for researchers to embark on this exciting area of investigation.

References

-

Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma. PMC. [Link]

-

Pharmacological modulation of prostaglandin E2 (PGE2) EP receptors improves cardiomyocyte function under hyperglycemic conditions. NIH. [Link]

-

LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide. PMC. [Link]

-

Sleep Deprivation-Induced Oxidative Stress in Rat Models: A Scoping Systematic Review. MDPI. [Link]

-

Isoprostanes in Veterinary Medicine: Beyond a Biomarker. MDPI. [Link]

-

Pharmacological modulation of prostaglandin E2 (PGE2) EP receptors improves cardiomyocyte function under hyperglycemic conditions. ResearchGate. [Link]

-

How does one induce oxidative stress experimentally in rats? ResearchGate. [Link]

-

Pharmacological modulation of prostaglandin E2 (PGE2 ) EP receptors improves cardiomyocyte function under hyperglycemic conditions. PubMed. [Link]

-

LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide. ResearchGate. [Link]

-

Advances in PGD2/PTGDR2 signaling pathway in tumors: A review. PMC. [Link]

-

Effects of psychogenic stress on oxidative stress and antioxidant capacity at different growth stages of rats: Experimental study. PLOS ONE. [Link]

-

Highly Sensitive and Accurate Quantification of Isoprostane Oxidative Biomarkers using a High-Resolution Workflow. Bioanalysis Zone. [Link]

-

Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo. Frontiers in Pharmacology. [Link]

-

Induction of oxidative stress and oxidative damage in rat glial cells by acrylonitrile. Oxford Academic. [Link]

-

Oxidative Stress in Wistar Rats Under Acute Restraint Stress and Its Modulation by Antioxidants and Nitric Oxide Modulators. PMC. [Link]

-

Simultaneous quantitative profiling of 20 isoprostanoids from omega-3 and omega-6 polyunsaturated fatty acids by LC-MS/MS in various biological samples. NIH. [Link]

-

The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation. PMC. [Link]

-

Genetic insights into the in vivo functions of prostaglandin signaling. Tootle Lab. [Link]

-

Structure-activity relationships in a series of 11-deoxy prostaglandins. PubMed. [Link]

-

11-Deoxy prostaglandin F2beta | C20H34O4 | CID 16061096. PubChem. [Link]

Sources

- 1. Pharmacological modulation of prostaglandin E2 (PGE2) EP receptors improves cardiomyocyte function under hyperglycemic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological modulation of prostaglandin E2 (PGE2 ) EP receptors improves cardiomyocyte function under hyperglycemic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sleep Deprivation-Induced Oxidative Stress in Rat Models: A Scoping Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Stress in Wistar Rats Under Acute Restraint Stress and Its Modulation by Antioxidants and Nitric Oxide Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC-MS/MS Determination of Isoprostanes in Plasma Samples Collected from Mice Exposed to Doxorubicin or Tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous quantitative profiling of 20 isoprostanoids from omega-3 and omega-6 polyunsaturated fatty acids by LC-MS/MS in various biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacological Characterization of the Microsomal Prostaglandin E2 Synthase-1 Inhibitor AF3485 In Vitro and In Vivo [frontiersin.org]

- 10. PGF2α-FP Receptor Ameliorates Senescence of VSMCs in Vascular Remodeling by Src/PAI-1 Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Administration of 11-Deoxy prostaglandin F2beta in rodent models

Application Note: Administration of 11-Deoxy Prostaglandin F2 in Rodent Models

Introduction & Scientific Context

11-Deoxy Prostaglandin F2

While its isomer, 11-deoxy PGF2

Key Chemical Characteristics[1][2][3][4][5][6][7]

Chemical Handling & Formulation Protocol

Critical Warning: 11-deoxy PGF2

Reagents Required[6]

-

11-deoxy PGF2

(Standard stock, typically 10 mg/mL in methyl acetate)[1] -

Inert Gas Source (Nitrogen or Argon stream)

-

Anhydrous DMSO (Dimethyl sulfoxide) or Ethanol (absolute)

-

Sterile PBS (Phosphate Buffered Saline, pH 7.2)

Step-by-Step Formulation Workflow

-

Evaporation: Aliquot the required amount of stock solution into a sterile glass vial. Evaporate the methyl acetate solvent under a gentle stream of Nitrogen gas. Ensure the vial is rotated to create a thin film on the bottom.

-

Note: Do not use heat >30°C as prostaglandins are heat-sensitive.

-

-

Reconstitution (Stock A): Dissolve the lipid film immediately in anhydrous DMSO or Ethanol. This creates a concentrated Stock A (e.g., 10 mg/mL).[1]

-

Final Dilution (Working Solution): On the day of the experiment, dilute Stock A into sterile PBS.

-

Max Solvent Limit: Ensure the final concentration of DMSO/Ethanol does not exceed 5% (v/v) for Intraperitoneal (IP) injections to avoid vehicle-induced inflammation.

-

Recommendation: A 1:100 dilution (1% DMSO) is ideal.

-

Visualization: Formulation Workflow

Caption: Critical workflow for removing toxic shipping solvents (Methyl Acetate) and reformulating for biocompatibility.

In Vivo Administration Protocols

Protocol A: Intraperitoneal (IP) Injection (Systemic)

Purpose: To evaluate systemic pharmacological effects or off-target toxicity.

-

Animal Model: Male C57BL/6 Mice (8-12 weeks) or Sprague-Dawley Rats.

-

Dosage Range: 0.1 mg/kg to 5 mg/kg. (Start low due to potential unknown off-target effects).

-

Vehicle: PBS containing 1-5% DMSO.

Procedure:

-

Weigh animal to calculate precise volume (Standard: 10 mL/kg for mice).

-

Restrain the animal securely.

-

Inject into the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

-

Control Group: Must receive Vehicle alone (PBS + % DMSO matched).

-

Comparator Group: Administer 11-deoxy PGF2

(active isomer) at the same dose to demonstrate stereospecificity.

Protocol B: Subcutaneous (SC) Injection

Purpose: Slower absorption, often used for metabolic studies.

-

Location: Loose skin over the neck or flank.

-

Volume: Max 5 mL/kg.

-

Observation: Monitor for injection site irritation, as prostaglandins can be local irritants.

Experimental Design & Data Analysis

To validate the biological activity (or lack thereof) of 11-deoxy PGF2

Study Design Table

| Group | Treatment | Dose | Purpose | Expected Outcome |

| 1 | Vehicle Control | N/A (PBS/DMSO) | Baseline | No physiological change. |

| 2 | 11-deoxy PGF2 | 1.0 mg/kg | Positive Control | Strong FP receptor activation (e.g., IOP drop, smooth muscle contraction). |